molecular formula C22H21ClN2O5S2 B11260944 4-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

4-chloro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B11260944
M. Wt: 493.0 g/mol
InChI Key: YNBPEBNFFIBLFB-UHFFFAOYSA-N
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Description

4-CHLORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under controlled conditions to form an intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield sulfone derivatives.

Scientific Research Applications

4-CHLORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in folate synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of sulfonamide and tetrahydroquinoline moieties. This structure provides it with distinct chemical properties and potential biological activities that are not commonly found in other sulfonamides.

Properties

Molecular Formula

C22H21ClN2O5S2

Molecular Weight

493.0 g/mol

IUPAC Name

4-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide

InChI

InChI=1S/C22H21ClN2O5S2/c1-30-19-7-11-21(12-8-19)32(28,29)25-14-2-3-16-15-18(6-13-22(16)25)24-31(26,27)20-9-4-17(23)5-10-20/h4-13,15,24H,2-3,14H2,1H3

InChI Key

YNBPEBNFFIBLFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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